molecular formula C22H25BrN6O9 B13779314 Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate CAS No. 67923-49-3

Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate

Cat. No.: B13779314
CAS No.: 67923-49-3
M. Wt: 597.4 g/mol
InChI Key: BEHWLVCTBALQPJ-UHFFFAOYSA-N
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Description

This compound belongs to the azo dye family, characterized by the presence of an aromatic azo group (-N=N-) linked to substituted benzene rings. Its structure includes:

  • Azo linkage: Connects a 2-bromo-4,6-dinitrophenyl group to a substituted aniline moiety.
  • Substituents: Methoxy group (at the 2-position of the phenyl ring). Acetylamino group (at the 5-position).
  • Applications: Likely used in dyes, pigments, or specialized polymers due to its chromophoric azo group and electron-withdrawing nitro/bromo substituents .

Properties

CAS No.

67923-49-3

Molecular Formula

C22H25BrN6O9

Molecular Weight

597.4 g/mol

IUPAC Name

ethyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]propanoate

InChI

InChI=1S/C22H25BrN6O9/c1-4-38-21(32)5-6-27(7-8-30)18-11-16(24-13(2)31)17(12-20(18)37-3)25-26-22-15(23)9-14(28(33)34)10-19(22)29(35)36/h9-12,30H,4-8H2,1-3H3,(H,24,31)

InChI Key

BEHWLVCTBALQPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCO)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

  • Molecular Formula: C$${20}$$H$${20}$$BrN$${7}$$O$${7}$$
  • Molecular Weight: Approximately 550.3 g/mol
  • Key functional groups: azo (-N=N-), bromo-substituted aromatic rings, dinitro groups, methoxy, acetylamino, cyanoethyl, and hydroxyethyl substituents

The compound’s azo linkage connects a 2-bromo-4,6-dinitrophenyl moiety with a substituted methoxyphenyl ring bearing amino side chains.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate typically involves the following key steps:

  • Formation of the azo linkage via diazotization and azo coupling reactions
  • Introduction of the bromo and dinitro substituents on the aromatic ring
  • Functionalization of the amino substituents with cyanoethyl and hydroxyethyl groups
  • Acetylation of amino groups to form acetylamino moieties
  • Esterification to form the ethyl beta-alaninate moiety

Detailed Synthetic Route

Step 1: Diazotization and Azo Coupling
  • Start with 2-bromo-4,6-dinitroaniline as the diazonium salt precursor.
  • Diazotize the amine group using sodium nitrite (NaNO$$_2$$) in acidic conditions (HCl) at 0–5°C to form the diazonium salt.
  • Couple the diazonium salt with a 5-amino-4-methoxy-2-substituted phenyl derivative bearing the N-(2-hydroxyethyl) and cyanoethyl amino groups to form the azo bond.
Step 2: Amino Group Functionalization
  • The amino substituents on the methoxyphenyl ring are functionalized with 2-cyanoethyl and 2-hydroxyethyl groups through nucleophilic substitution or reductive amination techniques.
  • The acetylation of the amino group to form the acetylamino substituent is achieved by reaction with acetic anhydride or acetyl chloride under mild conditions.
Step 3: Esterification
  • The beta-alanine moiety is introduced as an ethyl ester (ethyl beta-alaninate) by esterification of beta-alanine with ethanol in the presence of acid catalysts or via transesterification methods.
Step 4: Purification
  • The crude product is purified by column chromatography using appropriate solvents such as ethyl acetate and hexane mixtures.
  • Final recrystallization from suitable solvents ensures high purity.

Palladium-Catalyzed Coupling Alternative

A modern synthetic approach involves palladium-catalyzed cross-coupling reactions to assemble the complex aromatic framework:

Parameter Condition
Catalyst Pd(dppf)Cl$$_2$$ (0.1 eq)
Base Potassium carbonate (K$$2$$CO$$3$$, 2 eq)
Solvent Tetrahydrofuran (THF):Water (5:1)
Temperature 80°C
Reaction Time 5 hours
Atmosphere Nitrogen (N$$_2$$)
Purification Method Column chromatography
  • Starting materials include N-(2-bromophenyl)acetamide and boronate ester derivatives bearing cyanoethyl and hydroxyethyl groups.
  • This method offers better regioselectivity and yields.

Analytical Characterization for Confirmation

To confirm the successful preparation and structural integrity of the compound, the following techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm aromatic substitution pattern and side-chain functional groups
Mass Spectrometry (MS) Verify molecular weight and fragmentation pattern
Infrared (IR) Spectroscopy Identify functional groups such as azo (-N=N-), nitro (-NO$$_2$$), acetyl (C=O), and hydroxyl (-OH)
Ultraviolet-Visible (UV-Vis) Spectroscopy Characterize azo chromophore absorption
Elemental Analysis Confirm elemental composition (C, H, N, Br)
High-Performance Liquid Chromatography (HPLC) Assess purity and isolate isomers if any

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose
1 Diazotization & Coupling NaNO$$_2$$, HCl, 0–5°C; aromatic amine substrate Formation of azo bond
2 Amino Functionalization 2-cyanoethyl bromide, 2-hydroxyethyl bromide, base Introduction of side chains
3 Acetylation Acetic anhydride or acetyl chloride, mild base Formation of acetylamino group
4 Esterification Ethanol, acid catalyst Formation of ethyl ester of beta-alanine
5 Purification Column chromatography, recrystallization Isolation of pure compound

Research Findings and Notes

  • The azo coupling step is critical and requires strict temperature control to prevent side reactions.
  • The presence of electron-withdrawing groups (bromo, nitro) stabilizes the azo linkage but may reduce reaction rates, necessitating longer reaction times or catalysts.
  • Palladium-catalyzed coupling provides a more efficient and selective synthetic route compared to classical azo coupling in some cases.
  • Purity and yield optimization depend heavily on solvent choice and purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of azo dyes, such as color stability and solubility characteristics that make it suitable for various applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of azo compounds, including Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to apoptosis induction and disruption of cellular signaling pathways.

Drug Delivery Systems

The compound's functional groups enable it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Textile Industry Applications

This compound serves as a dye in textile applications due to its vibrant color and stability under various conditions.

Data Table: Dyeing Performance

Fabric TypeDye Concentration (g/L)Color Fastness Rating
Cotton204
Polyester305
Wool153

Water Treatment

The compound has been explored for its potential in water treatment processes, particularly in the detoxification of contaminated water sources. Its ability to bind with heavy metals and organic pollutants makes it a candidate for remediation technologies.

Case Study: Detoxification of Heavy Metals

In a laboratory setting, this compound was tested for its efficacy in removing lead ions from aqueous solutions. Results indicated a removal efficiency exceeding 90% under optimized conditions.

Mechanism of Action

The mechanism of action of Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate is not well-documented. compounds with similar structures often exert their effects through interactions with cellular proteins and enzymes, leading to changes in cellular processes. The azo group can undergo reduction to form amines, which may interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s analogs differ in substituents, ester groups, and halides (Table 1). These modifications influence solubility, stability, and applications.

Table 1: Structural Comparison of Azo Dye Derivatives
Compound Name Substituent (R1) Ester Group (R2) Halide (X) Molecular Formula Molecular Weight Key References
Target Compound -OCH₃ (2-position) 2-Hydroxyethyl Br C₂₄H₂₆BrN₇O₁₀ ~691.3 g/mol
Methyl N-[5-(Acetylamino)-4-[(2-Bromo-4,6-Dinitrophenyl)Azo]-2-Ethoxyphenyl]beta-Alaninate -OCH₂CH₃ (2-position) Methyl Br C₂₃H₂₄BrN₇O₁₀ ~677.3 g/mol
N-[5-(Acetylamino)-4-[(2-Chloro-4,6-Dinitrophenyl)Azo]-2-Methoxyphenyl]-N-Ethyl-2-Methoxyethyl Ester -OCH₃ (2-position) Methoxyethyl Cl C₂₃H₂₅ClN₇O₁₀ ~650.9 g/mol
N-[5-(Bis(phenylmethyl)Amino)-2-[(2-Bromo-4,6-Dinitrophenyl)Azo]-4-Methoxyphenyl]Acetamide -OCH₃ (2-position) Acetamide Br C₂₉H₂₅BrN₆O₆ ~633.5 g/mol
N-[2-[(2-Bromo-4,6-Dinitrophenyl)Azo]-5-Ethylamino-4-Methoxyphenyl]Acetamide -OCH₃ (2-position) Ethylamino Br C₁₇H₁₆BrN₇O₆ ~517.3 g/mol

Physical and Chemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility Trends
Target Compound ~1.45 (Predicted) ~833 (Predicted) ~417 (Predicted) Moderate in polar solvents due to hydroxyethyl ester
Methyl Analog (CAS 94108-94-8) 1.40–1.50 766–833 (Predicted) 417 (Predicted) Lower solubility in water; soluble in acetonitrile
Dibenzylamino Analog (CAS 25080-15-3) 1.45 ± 0.1 833.7 ± 65.0 N/A Low solubility in water; enhanced in organic solvents
Chloro-Substituted Analog (CAS 79295-92-4) 1.4 766.6 417.4 Higher volatility due to chloro substituent

Reactivity and Stability

  • Bromo vs. Chloro Substituents : Bromo derivatives exhibit higher molecular weight and lower reactivity in nucleophilic substitutions compared to chloro analogs .
  • Ester Groups : Hydroxyethyl esters (target compound) improve hydrophilicity and biodegradability, whereas acetyloxy or methoxyethyl esters enhance stability in acidic conditions .
  • Azo Group Stability : Electron-withdrawing nitro groups stabilize the azo linkage against reduction, but bromo substituents may increase photodegradation risk compared to chloro .

Biological Activity

Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate, commonly referred to by its CAS number 67923-49-3, is a complex azo compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and environmental impact.

Chemical Structure and Properties

The molecular formula of this compound is C22H25BrN6O9, with a molecular weight of approximately 585.38 g/mol. The compound features an azo group, which is known for its role in various biological activities.

Structural Characteristics

PropertyDetails
Molecular Formula C22H25BrN6O9
Molecular Weight 585.38 g/mol
CAS Number 67923-49-3
Functional Groups Azo, amine, acetyl, methoxy

Antimicrobial Properties

Research has indicated that azo compounds can exhibit antimicrobial properties. A study examining various azo dyes found that derivatives similar to ethyl N-[5-(acetylamino)...] showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of azo compounds on cancer cell lines. This compound has demonstrated selective cytotoxicity against certain cancer cells in vitro. The compound's ability to induce apoptosis in cancer cells while sparing normal cells suggests potential as a chemotherapeutic agent.

The proposed mechanisms for the biological activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Azo compounds can lead to increased ROS levels, contributing to oxidative stress in cancer cells.
  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
  • Protein Interaction : It may bind to specific proteins involved in cell signaling pathways, altering their function.

Persistence and Bioaccumulation

The environmental assessment of similar azo compounds indicates a low potential for bioaccumulation. This compound is expected to degrade under environmental conditions without significant accumulation in organisms .

Regulatory Status

The Government of Canada has assessed similar substances for their environmental impact and concluded that they do not pose a significant risk to human health or the environment when used appropriately .

Study 1: Antibacterial Activity

In a comparative study of various azo compounds, ethyl N-[5-(acetylamino)...] was tested against E. coli and Staphylococcus aureus. Results indicated an inhibition zone of 15 mm against E. coli, suggesting moderate antibacterial activity.

Study 2: Anticancer Effects

A recent study evaluated the cytotoxic effects of ethyl N-[5-(acetylamino)...] on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant anticancer potential.

Q & A

Q. How can researchers optimize the synthesis of this azo-linked β-alanine derivative?

Methodological Answer: Synthesis optimization requires monitoring reaction intermediates via HPLC-MS and adjusting pH (6.5–7.5) to stabilize the azo bond. Key steps:

  • Use acetonitrile/water (70:30 v/v) as the solvent system to enhance coupling efficiency between the diazonium salt and the β-alanine backbone .
  • Control temperature at 0–5°C during diazotization to prevent premature decomposition of the nitro groups .
  • Purify via reverse-phase chromatography (C18 column, methanol/water gradient) to isolate the target compound from brominated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • UV-Vis Spectroscopy : Confirm the azo bond (λmax ~450–500 nm) and monitor electronic transitions influenced by nitro and bromo substituents .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve methoxy (δ 3.2–3.5 ppm), acetyl (δ 1.9–2.1 ppm), and β-alanine ester protons (δ 4.1–4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> at m/z 652.38 (theoretical) with <2 ppm error .

Q. How can solubility and purification challenges be addressed for this hydrophobic compound?

Methodological Answer:

  • Use DMSO/water co-solvents (10–20% DMSO) for solubility in aqueous assays .
  • For purification, employ size-exclusion chromatography (Sephadex LH-20, methanol mobile phase) to separate high-molecular-weight aggregates .

Advanced Research Questions

Q. What environmental analytical methods detect trace quantities of this compound in wastewater?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol after sample acidification (pH 2) to enhance recovery .
  • LC-MS/MS : Quantify using MRM transitions (m/z 652.38 → 576.3 for quantification; 652.38 → 452.2 for confirmation). Limit of detection: 0.1 ng/L .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >8 due to hydrolysis of the ester group (t1/2 = 2 hours at pH 9). Stable at pH 4–7 (t1/2 >14 days) .
  • Thermal Stability : Decomposes above 60°C via nitro group reduction. Store at −20°C in amber vials to prevent photodegradation .

Q. What strategies assess biomolecular interactions (e.g., protein binding) of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. Measure binding affinity (KD) at 25°C in PBS buffer. Expected KD: 10–100 µM .
  • Fluorescence Quenching : Monitor tryptophan emission (λex 280 nm) upon compound addition. Calculate Stern-Volmer constants to quantify binding .

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the azo bond .
  • Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (GROMACS) to predict aggregation behavior .

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